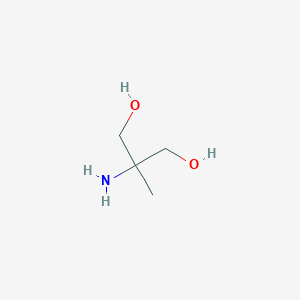![molecular formula C13H17N3O B094325 [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea CAS No. 16983-71-4](/img/structure/B94325.png)
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a unique structure, which makes it suitable for use in different areas of research.
Mecanismo De Acción
The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations to its use. For example, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. Some of the potential areas of research include:
1. Development of new drugs: [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies as a potential anticancer, antiviral, and antibacterial agent. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. Further studies are needed to elucidate the molecular targets and pathways that are involved in its biological activities.
3. Toxicity studies: Although [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. Further studies are needed to assess its safety and potential side effects.
4. Clinical trials: The efficacy and safety of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea need to be evaluated in clinical trials. These trials will provide valuable information on the potential use of this compound in the treatment of various diseases.
Conclusion
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
Métodos De Síntesis
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea can be synthesized using various methods. The most common method involves the reaction of 2-methyl-1-phenylpent-1-en-3-one with urea in the presence of a catalyst. This reaction results in the formation of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
16983-71-4 |
|---|---|
Nombre del producto |
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
[(Z)-[(E)-2-methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O/c1-3-12(15-16-13(14)17)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H3,14,16,17)/b10-9+,15-12- |
Clave InChI |
LLHGGYCJJKWMJE-ADCBRGLKSA-N |
SMILES isomérico |
CC/C(=N/NC(=O)N)/C(=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
SMILES canónico |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
Sinónimos |
2-Methyl-1-phenyl-1-penten-3-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



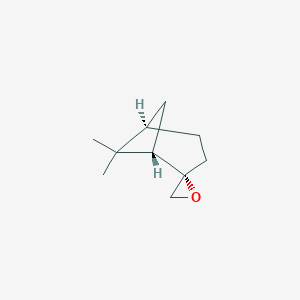
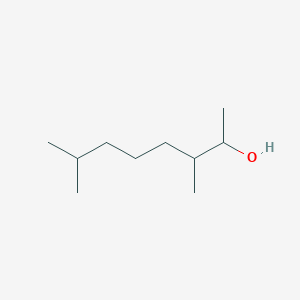
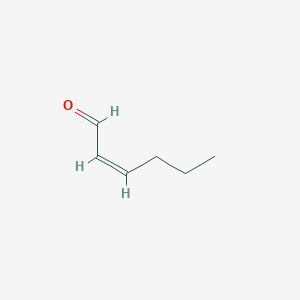
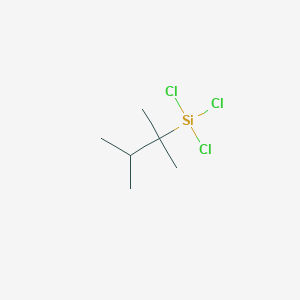
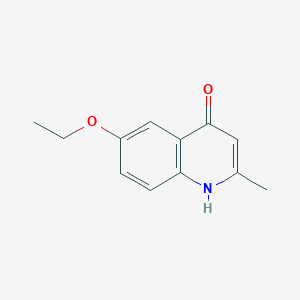
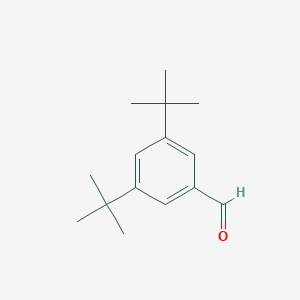

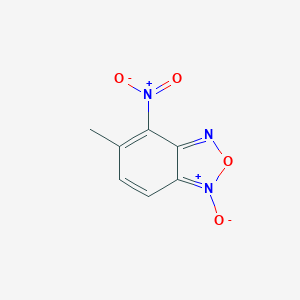
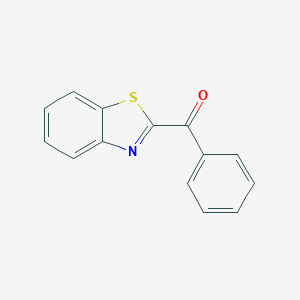

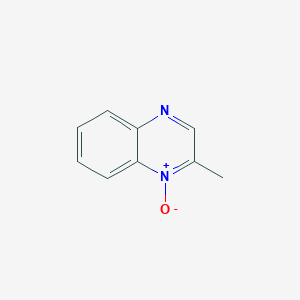

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
